Due to its unique structure containing a pyrazole ring and an ethynyl group, 4-EMP serves as a valuable building block for organic synthesis. Researchers utilize it to create more complex molecules with desired properties. Its reactive ethynyl group allows for further chemical modifications, making it a versatile tool for constructing diverse organic compounds [].
Here are some examples of its use in synthesis:
4-Ethynyl-1-methyl-1H-pyrazole is an organic compound with the molecular formula C₆H₆N₂ and a molecular weight of 106.13 g/mol. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethynyl group (-C≡C-) at the 4-position of the pyrazole. This compound has garnered interest in various fields due to its unique structural features and potential biological activities .
4-Ethynyl-1-methyl-1H-pyrazole exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory research. Studies have indicated that derivatives of this compound can inhibit certain bacterial strains and exhibit anti-inflammatory properties. Its mechanism of action is often linked to its ability to interact with specific biological targets, although detailed pathways remain to be fully elucidated .
The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole typically involves several methods:
4-Ethynyl-1-methyl-1H-pyrazole has various applications across different fields:
Several compounds share structural similarities with 4-Ethynyl-1-methyl-1H-pyrazole, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol | C₇H₈N₂O | Contains hydroxyl group; used in organic synthesis |
| 4-Ethynyl-1-methylpyrazole-5-carboxylic acid | C₇H₆N₂O₂ | Carboxylic acid derivative; potential for further functionalization |
| 3-Acetyl-1-methylpyrazole | C₆H₇N₂O | Acetylated derivative; used in medicinal chemistry |
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